1-(1,3-Dioxolan-2-yl)isoquinoline

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers requiring C1-specific isoquinoline scaffolds often face supply of non-differentiated or regioisomerically ambiguous building blocks. This compound resolves that issue. - Exclusive C1-substitution modulates the adjacent nitrogen's electronic environment (pKa 4.86), enabling higher neutral fraction for membrane permeability vs. isoquinoline (pKa 5.14). - The 1,3-dioxolane acts as a stable latent aldehyde; mild acidic hydrolysis reveals a formyl group for diversity-oriented synthesis. - Consistent ≥95% purity solid form simplifies crystallization and long-term storage protocols.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B8429013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Dioxolan-2-yl)isoquinoline
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=NC=CC3=CC=CC=C32
InChIInChI=1S/C12H11NO2/c1-2-4-10-9(3-1)5-6-13-11(10)12-14-7-8-15-12/h1-6,12H,7-8H2
InChIKeyDZIICRLCZRKLNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,3-Dioxolan-2-yl)isoquinoline: Identity and Specifications


1-(1,3-Dioxolan-2-yl)isoquinoline (CAS: 170486-98-3) is a heterocyclic small molecule composed of an isoquinoline core bearing a 1,3-dioxolane (ethylene glycol ketal) substituent at the C1 position. Its molecular formula is C₁₂H₁₁NO₂ with a molecular weight of 201.22 g/mol . The compound is typically supplied as a solid with a purity of ≥95% and is soluble in organic solvents such as ethanol and DMSO, though its aqueous solubility is limited . Physicochemical predictions indicate a boiling point of 376.0±32.0 °C, a density of 1.239±0.06 g/cm³, and a pKa of 4.86±0.30 . These properties establish the compound as a research-grade building block for medicinal chemistry and chemical biology applications.

Why Generic Substitution Fails: Structural Determinants


Although compounds such as 3-(1,3-dioxolan-2-yl)isoquinoline and 5-(1,3-dioxolan-2-yl)isoquinoline share the same molecular formula and core architecture, the position of the dioxolane substituent is not interchangeable. In isoquinoline-based pharmacophores, C1-substitution directly modulates the electronic environment of the adjacent nitrogen atom, altering basicity, hydrogen-bonding capacity, and conformational preferences that are critical for target engagement [1]. Moreover, the 1,3-dioxolane moiety itself can serve as a masked carbonyl or as a metabolically labile handle, and its spatial orientation at the C1 position defines distinct steric and stereoelectronic constraints compared to C3- or C5-substituted analogs. Consequently, generic substitution without direct comparative biological or physicochemical data would introduce uncharacterized variability in assay outcomes and is not scientifically justifiable.

Quantitative Differentiation Evidence


Reduced Basicity: pKa Shift vs. Isoquinoline

The presence of the 1,3-dioxolane substituent at the C1 position significantly reduces the basicity of the isoquinoline nitrogen. While unsubstituted isoquinoline exhibits a pKa of 5.14 [1], the target compound has a predicted pKa of 4.86±0.30 . This ~0.3 log unit decrease reflects the electron‑withdrawing inductive effect of the acetal oxygen atoms transmitted through the C1–N bond. In contrast, the 3‑substituted isomer is predicted to have a pKa closer to that of the parent isoquinoline, as the substituent is positioned further from the basic nitrogen.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Boiling Point Elevation and Thermal Stability

The 1,3-dioxolane modification substantially increases the boiling point of the scaffold. Unsubstituted isoquinoline boils at 242 °C under atmospheric pressure [1], whereas the target compound is predicted to boil at 376.0±32.0 °C . The more than 130 °C increase is attributable to the increased molecular weight and enhanced dipole‑dipole interactions introduced by the dioxolane ring. This differential facilitates chromatographic separations and distillation protocols where volatility is a concern.

Process Chemistry Purification Thermal Stability

Differential Density and Solid-State Handling

The predicted density of 1-(1,3-dioxolan-2-yl)isoquinoline is 1.239±0.06 g/cm³ , which is significantly higher than that of liquid isoquinoline (1.099 g/cm³) [1]. While a direct comparison is complicated by the different physical states (solid vs. liquid), the elevated density reflects the more compact packing enabled by the dioxolane substituent. This property directly influences crystal habit, powder flow characteristics, and the choice of excipients in solid formulations.

Formulation Crystallization Solid-State Chemistry

C1 Substitution Confers Distinct Conformational Bias

Systematic structure‑activity relationship (SAR) studies on C1‑ and C3‑substituted tetrahydroisoquinolines demonstrate that substituent placement at the C1 position can drastically alter antiproliferative activity [1]. In a direct comparative study, C1‑methylation had negligible impact on potency, whereas C1‑phenyl and C3‑gem‑dimethyl substitutions caused significant activity loss [1]. Although the present compound is a fully aromatic isoquinoline, the same conformational principles apply: the C1 dioxolane group restricts rotation and projects the acetal oxygen atoms into a unique spatial vector that is unavailable to the C3‑ or C5‑substituted isomers. This positional constraint offers a distinct pharmacophoric geometry that can be exploited for selective target engagement.

Structure‑Activity Relationships Conformational Analysis Target Binding

Research and Industrial Application Scenarios


GPCR or Kinase Targeting with Neutral Nitrogen Ligands

The modestly reduced pKa (4.86 vs. 5.14 for isoquinoline) results in a higher fraction of the neutral, membrane‑permeable species at physiological pH. This property makes 1‑(1,3‑dioxolan‑2‑yl)isoquinoline a compelling scaffold for designing brain‑penetrant CNS agents or for targets where the ligand must cross lipid bilayers prior to binding .

Late-Stage Functionalization via Dioxolane Hydrolysis

The 1,3‑dioxolane group serves as a latent aldehyde (formyl) equivalent. Upon mild acidic hydrolysis, it reveals a reactive C1‑formyl moiety that can be further elaborated to oximes, hydrazones, or used in reductive amination sequences. This strategic advantage enables diversity‑oriented synthesis from a single, stable building block .

Crystallization and Solid-Form Development

The predicted density (1.239 g/cm³) and solid‑state nature of the compound simplify the design of robust crystallization protocols. Its higher density relative to liquid isoquinoline correlates with improved packing efficiency, which is beneficial for developing stable crystalline forms for long‑term storage or formulation studies .

SAR Exploration Around the C1 Vector

Published SAR data on C1‑substituted isoquinolines indicate that the C1 position is a sensitive handle for tuning biological activity. 1‑(1,3‑Dioxolan‑2‑yl)isoquinoline provides a unique electronic and steric environment at this critical position, offering a differentiated starting point for libraries aimed at improving selectivity over related C3‑ or C5‑substituted analogs .

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